4-Methylsulfanylbutylsulfanylbenzene

Description

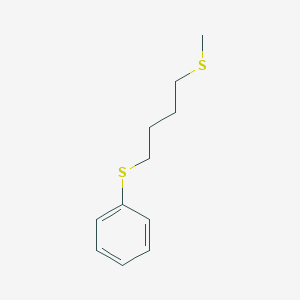

4-Methylsulfanylbutylsulfanylbenzene is a disubstituted benzene derivative featuring two sulfur-containing functional groups: a methylsulfanyl (SCH₃) moiety and a butylsulfanyl (S-C₄H₉) chain at the para position of the aromatic ring. This compound belongs to the broader class of organosulfur derivatives, which are of interest due to their applications in materials science, agrochemicals, and pharmaceuticals. The sulfur atoms in the sulfanyl groups contribute to its electron-donating properties, influencing reactivity and interactions with biological targets or synthetic substrates.

Properties

IUPAC Name |

4-methylsulfanylbutylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S2/c1-12-9-5-6-10-13-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAACAQOZYPJCNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCSC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- In contrast, sulfonyl/sulfonate groups deactivate the ring, directing reactions to meta positions .

- Solubility : The butylsulfanyl chain in this compound likely enhances lipid solubility compared to shorter-chain analogs like 4c.

Spectroscopic Data (NMR)

- Sulfonate Esters () : ¹H NMR spectra (400 MHz) reveal distinct shifts for aromatic protons adjacent to sulfonate groups (e.g., δ 7.8–8.2 ppm for 4c). Thioether protons in this compound would resonate at lower δ values (~2.5–3.5 ppm for SCH₃) due to reduced deshielding .

Research Implications and Gaps

While sulfonates and sulfonamides (e.g., C16H14ClN3O2S in ) are well-characterized, data on thioether analogs like this compound remain sparse. Future studies should prioritize:

Synthetic Optimization : Developing scalable methods for thioether-functionalized benzenes.

Biological Activity Screening : Comparing antimicrobial or enzyme-inhibitory profiles with sulfonyl/sulfonate derivatives .

Thermodynamic Analysis : Melting points, solubility parameters, and stability under oxidative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.